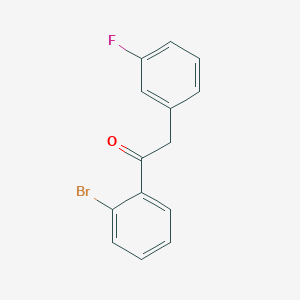

2'-Bromo-2-(3-fluorophenyl)acetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2’-Bromo-2-(3-fluorophenyl)acetophenone is an organobromine compound . It has a molecular weight of 293.14 and appears as a yellow oil .

Molecular Structure Analysis

The molecular formula of 2’-Bromo-2-(3-fluorophenyl)acetophenone is C14H10BrFO . The InChI code is 1S/C14H10BrFO/c15-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(16)8-10/h1-8H,9H2 .Physical And Chemical Properties Analysis

2’-Bromo-2-(3-fluorophenyl)acetophenone is a yellow oil . Its melting point is between 27-34°C . The compound has a density of 1.574 g/mL at 25 °C .Applications De Recherche Scientifique

Organic Synthesis

“2’-Bromo-2-(3-fluorophenyl)acetophenone” can be used in organic synthesis as an intermediate for the formation of various derivatives. For example, bromoacetophenones are used in the formation of phenacyl derivatives which are important intermediates in organic chemistry .

Catalyst-Free Bromination

This compound may be used in catalyst-free bromination reactions, which are important for increasing the yield of brominated products. Such reactions are significant in the synthesis of various organic molecules .

Pharmaceutical Research

Bromoacetophenone derivatives are often used in pharmaceutical research as intermediates for drug synthesis. They can be involved in the synthesis of sulfonyl ureas, which are a class of antidiabetic drugs .

Educational Chemistry

In educational settings, such as junior college chemistry courses, bromoacetophenone derivatives can be used to teach students about organic synthesis and reaction optimization .

Analytical Chemistry

In analytical chemistry, these compounds can be used as standards or reagents in chromatographic analysis to determine the concentration of various substances .

Safety and Hazards

Mécanisme D'action

- The bromination reaction of carbonyl compounds, including acetophenones, is a significant topic in organic chemistry .

- The rate-determining step for this reaction involves the enol form of the compound .

- Under acidic conditions, the acetophenone derivative protonates, leading to the formation of an enolate product .

Biochemical Pathways

Its potential applications in pharmaceuticals, pesticides, and other chemicals warrant exploration . . 🌟

Propriétés

IUPAC Name |

1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c15-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(16)8-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRUUDGMKKHTDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642342 |

Source

|

| Record name | 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Bromo-2-(3-fluorophenyl)acetophenone | |

CAS RN |

898784-67-3 |

Source

|

| Record name | 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(cyclohexylmethyl)sulfonyl]Benzoic acid](/img/structure/B1325363.png)

![1,2-difluoro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B1325370.png)